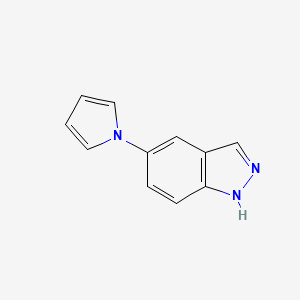

5-(1H-Pyrrol-1-yl)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyrrol-1-yl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-6-14(5-1)10-3-4-11-9(7-10)8-12-13-11/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMNIXINRYBMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 1h Pyrrol 1 Yl 1h Indazole and Its Analogues

Strategies for Indazole Ring System Construction

The indazole scaffold is a prevalent motif in numerous biologically active compounds. ias.ac.inmdpi.com Consequently, the development of efficient and selective methods for its synthesis has been a significant focus of chemical research. ias.ac.inmdpi.com

Catalyst-Based Approaches in Indazole Synthesis

Catalyst-based methods have revolutionized indazole synthesis, offering improved efficiency and selectivity. mdpi.com Transition-metal catalysts, in particular, have been instrumental in developing novel synthetic routes. mdpi.comorganic-chemistry.org For instance, rhodium(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. organic-chemistry.org Similarly, ruthenium(II)-catalyzed C-H activation–annulation reactions have been developed to construct indazole derivatives through the formation of C-C and C-N bonds. organic-chemistry.org

Cobalt(III) catalysis has also emerged as a cost-effective alternative to more expensive precious metals like rhodium. nih.gov Air-stable cationic Co(III) catalysts can facilitate the one-step synthesis of N-aryl-2H-indazoles from simple starting materials through C-H bond additions to aldehydes, followed by in situ cyclization and aromatization. nih.gov Furthermore, copper-catalyzed methods are widely employed. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper catalyst is an effective method for 2H-indazole synthesis. dicp.ac.cn

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to minimize environmental impact. researchgate.net This includes the use of sustainable catalysts and environmentally benign solvents. researchgate.net A notable example is the use of copper oxide nanoparticles supported on activated carbon (CuO@C) as a heterogeneous nanocatalyst. researchgate.net This catalyst facilitates the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide in polyethylene (B3416737) glycol (PEG-400), a green solvent, under ligand-free and base-free conditions. researchgate.net

Another green approach involves the use of ammonium (B1175870) chloride as a milder acid catalyst in ethanol (B145695) for the synthesis of 1-H-indazole derivatives from ortho-hydroxybenzaldehydes and hydrazine (B178648) hydrate (B1144303) via a grinding protocol. nih.gov These methods often offer advantages such as high yields, short reaction times, and simplified work-up procedures. nih.gov

Regioselective Synthesis Techniques

The control of regioselectivity is crucial in indazole synthesis, as substitution at the N-1 versus the N-2 position can lead to compounds with different biological activities. Several techniques have been developed to achieve regioselective synthesis. The Cadogan reductive cyclization of ortho-imino-nitrobenzenes is a classic and effective method for selectively generating 2H-indazoles. researchgate.net A mild, one-pot condensation-Cadogan reductive cyclization using tri-n-butylphosphine as a reducing agent allows for the synthesis of a wide range of structurally diverse 2H-indazoles. researchgate.netresearchgate.net

For the synthesis of N1-substituted indazoles, the reaction conditions can be tuned to favor either kinetic or thermodynamic control. wikipedia.org For example, in the synthesis of 4-nitroindazole N1- and N2-(β-D-ribonucleosides), the N1-regioisomer is formed under thermodynamic control, while the N2-isomer is obtained under kinetic control. wikipedia.org The choice of base and solvent can also significantly influence the N-1/N-2 regioselectivity in the N-alkylation of indazoles. semanticscholar.org For instance, using sodium hydride in tetrahydrofuran (B95107) often favors the N-1 alkylated product. semanticscholar.org

Pyrrole (B145914) Moiety Introduction and Functionalization

The introduction of a pyrrole ring at the 5-position of the indazole core is a key step in the synthesis of 5-(1H-pyrrol-1-yl)-1H-indazole. This is typically achieved through cross-coupling reactions that form a carbon-nitrogen or carbon-carbon bond between the two heterocyclic systems.

Suzuki Cross-Coupling Reactions for Pyrrolyl-Indazole Linkage

The Suzuki cross-coupling reaction is a powerful and widely used method for forming C-C bonds and has been successfully applied to the synthesis of 5-(pyrrol-2-yl)-1H-indazoles. researchgate.netmdpi.com This reaction typically involves the coupling of a 5-bromoindazole derivative with a pyrroleboronic acid in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

A study by Migliorini and colleagues demonstrated the Suzuki cross-coupling of various N- and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid. mdpi.com They found that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was the most effective catalyst, affording the coupled products in high yields. mdpi.com The reaction conditions typically involve a base such as potassium carbonate and a solvent like dimethoxyethane, with heating at 80 °C. mdpi.com

| Entry | Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High |

| 2 | 5-Bromo-1-acetyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Moderate |

| 3 | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good |

This table summarizes the Suzuki cross-coupling reaction conditions for the synthesis of 5-(pyrrol-2-yl)-1H-indazoles. Data sourced from Migliorini et al. mdpi.com

Alternative C-N Bond Formation Methodologies

Besides the Suzuki reaction for C-C bond formation, direct C-N bond formation methodologies are crucial for synthesizing N-aryl and N-heteroaryl indazoles. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. mdpi.com This reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of aryl amines. mdpi.com While specific examples of its application for the direct coupling of pyrrole to the 5-position of a haloindazole are not extensively detailed in the readily available literature, the general applicability of this reaction to N-heterocycles suggests its potential as a viable synthetic route. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. mdpi.com

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. The traditional Ullmann reaction often requires harsh conditions, but modern modifications have made it more versatile. A significant improvement is the use of L-proline as a ligand, which promotes the Ullmann-type coupling of aryl iodides with various nitrogen heterocycles, including pyrroles, at milder temperatures (80-90 °C). semanticscholar.org This method offers a valuable alternative to palladium-catalyzed reactions for the formation of the C-N bond between an indazole and a pyrrole moiety. semanticscholar.org

| Reaction | Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands | Aryl halides/triflates and amines/N-heterocycles | Broad scope, high functional group tolerance |

| Ullmann Condensation | Copper salts, often with a ligand (e.g., L-proline) | Aryl halides and amines/N-heterocycles | Alternative to palladium, improved with modern ligands |

This table provides a comparative overview of the Buchwald-Hartwig amination and Ullmann condensation as alternative C-N bond formation methodologies.

Derivatization of the Pyrrole Ring in Pyrrolyl-Indazole Scaffolds

The pyrrole ring, being an electron-rich aromatic system, is amenable to various electrophilic substitution reactions. This reactivity can be harnessed to introduce a diverse array of functional groups onto the pyrrolyl-indazole scaffold, thereby modulating its physicochemical and biological properties. Key derivatization strategies include formylation, acylation, nitration, and halogenation.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including pyrroles. organic-chemistry.orgijpcbs.comwikipedia.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com This electrophilic species then attacks the pyrrole ring, leading to the introduction of a formyl group, which can serve as a versatile handle for further synthetic transformations. The regioselectivity of the formylation on the 1-substituted pyrrole ring is influenced by both steric and electronic factors. rsc.org

Friedel-Crafts Acylation: Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. nih.govnih.gov This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov For pyrrole and its derivatives, milder conditions are often sufficient due to the ring's high reactivity. This method allows for the synthesis of various ketone derivatives, expanding the chemical space of the pyrrolyl-indazole library. semanticscholar.org

Nitration: The introduction of a nitro group onto the pyrrole ring can be achieved through nitration. Direct nitration of five-membered heterocycles can be accomplished using reagents like nitric acid in trifluoroacetic anhydride. researchgate.netumich.edu The nitro group is a valuable functional group, serving as a precursor for the synthesis of amines and other nitrogen-containing moieties.

Halogenation: Halogenation of the pyrrole ring introduces atoms that can act as synthetic handles for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Various halogenating agents can be employed to introduce chlorine, bromine, or iodine onto the pyrrole nucleus.

While these reactions are well-established for pyrrole itself, their application to the this compound system would be expected to follow similar principles of electrophilic aromatic substitution on the electron-rich pyrrole moiety.

Multicomponent Reactions and Domino Processes in Indazole Synthesis

Multicomponent reactions (MCRs) and domino (or cascade) processes have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to construct complex molecules in a single operation. bohrium.combeilstein-journals.orgorientjchem.orgsemanticscholar.orgnih.govnih.gov These strategies are highly valuable for the synthesis of heterocyclic systems like indazoles and pyrroles.

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that incorporates substantial portions of all the reactants. bohrium.comorientjchem.orgsemanticscholar.orgnih.gov Various MCRs have been developed for the synthesis of both pyrrole and indazole cores. For instance, the synthesis of polysubstituted pyrroles can be achieved through MCRs involving combinations of aldehydes, amines, β-dicarbonyl compounds, and nitroalkanes. orientjchem.orgsemanticscholar.org Similarly, MCRs provide efficient routes to indazole derivatives.

Domino Processes: Domino reactions are intramolecular processes where the product of one reaction is the substrate for the next, proceeding without the need for isolation of intermediates or addition of further reagents. beilstein-journals.orgnih.gov These sequences can lead to the rapid assembly of complex molecular architectures. For example, a domino Diels-Alder reaction has been utilized for the efficient synthesis of polyfunctionalized carbazoles and related pyrrolo[3,4-c]carbazoles. beilstein-journals.org Such strategies, when applied to the appropriate precursors, could offer elegant and efficient pathways to pyrrolyl-indazole systems.

Synthetic Approaches for Related Pyrrolyl-Indazole Systems

The development of synthetic routes to analogues of this compound provides valuable insights into the construction of this heterocyclic family and allows for the exploration of structure-activity relationships.

A notable analogue, 1-allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, has been synthesized and characterized. The synthetic procedure involves the following key steps:

The reaction commences with 1-allyl-5-nitroindazole, which is subjected to reduction using anhydrous tin(II) chloride (SnCl₂) in acetic acid and tetrahydrofuran (THF). The resulting in situ generated amine then undergoes a Paal-Knorr pyrrole synthesis with 2,5-hexanedione. The reaction mixture is stirred at 353 K for 4 hours. Purification of the crude product is achieved through column chromatography on silica (B1680970) gel.

| Starting Material | Reagents | Solvent | Temperature | Time | Product |

| 1-Allyl-5-nitroindazole | 1. Anhydrous SnCl₂, Acetic Acid2. 2,5-Hexanedione | Tetrahydrofuran (THF) | 353 K | 4 h | 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole |

The Nenitzescu indole (B1671886) synthesis is a well-known name reaction. A variation of this, the Aza-Nenitzescu reaction, provides a pathway to fused heterocyclic systems. For the first time, a heterocyclic quinone, 1,3-diphenyl-4,7-dioxoindazole, was utilized in a Nenitzescu-type reaction. The condensation of this indazolequinone with various enamines leads to the formation of novel tricyclic compounds, specifically pyrrolo[3,2-e]- and furo[3,2-e]indazoles. This methodology demonstrates the potential for building complex, fused pyrrolyl-indazole architectures.

Spectroscopic and Crystallographic Elucidation of 5 1h Pyrrol 1 Yl 1h Indazole Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(1H-Pyrrol-1-yl)-1H-indazole in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, which is essential for structural assignment and for understanding the dynamic processes of tautomerism.

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule's carbon-hydrogen framework. In a typical ¹H NMR spectrum, distinct signals are expected for the protons on the indazole and pyrrole (B145914) rings. The protons of the indazole ring typically appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions. Similarly, the protons of the pyrrole ring exhibit characteristic shifts. The NH proton of the indazole moiety is also observable, often as a broad signal.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound structure gives rise to a distinct resonance, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. These spectra are crucial for confirming the connectivity of the two heterocyclic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of similar indazole and pyrrole structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indazole Ring | ||

| H3 | ~8.1 | ~135 |

| H4 | ~7.7 | ~122 |

| H6 | ~7.4 | ~118 |

| H7 | ~7.6 | ~110 |

| N1-H | >10.0 (broad) | - |

| C3a | - | ~125 |

| C5 | - | ~138 |

| C7a | - | ~140 |

| Pyrrole Ring | ||

| H2'/H5' | ~7.0 | ~119 |

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. While the 1H-tautomer is generally the more thermodynamically stable form, the position of the N-H proton can be definitively determined using ¹⁵N NMR spectroscopy. researchgate.netresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding, making ¹⁵N NMR an effective tool for distinguishing between isomers. researchgate.net

For this compound, the substitution at the C5 position is not expected to alter the inherent tautomeric preference of the indazole ring system, with the 1H-tautomer remaining the dominant species in solution. researchgate.net Studies on various indazoles have shown significant differences in the ¹⁵N chemical shifts between the N1 and N2 atoms, allowing for unambiguous assignment. researchgate.netresearchgate.net The ¹⁵N resonance for the pyrrolic nitrogen would also be observed, providing a complete picture of the nitrogen environments within the molecule.

Table 2: Representative ¹⁵N NMR Chemical Shifts for Indazole Tautomers Illustrative data based on literature for the indazole core.

| Tautomer Form | Nitrogen Atom | Representative Chemical Shift (ppm) |

|---|---|---|

| 1H-Indazole | N1 (pyrrolic) | ~170-180 |

| N2 (pyridinic) | ~240-250 | |

| 2H-Indazole | N1 (pyridinic) | ~270-280 |

X-ray Crystallography for Solid-State Molecular Architecture

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. rsc.orgrsc.org In the crystal structure of 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, molecules are linked by C-H...π interactions. iucr.orgresearchgate.net These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and the electron-rich π system of an aromatic ring acts as the acceptor. These interactions connect the molecules into undulating sheets. iucr.orgresearchgate.net It is highly probable that the parent compound, this compound, would exhibit similar C-H...π interactions, in addition to potential N-H...N or N-H...π hydrogen bonds involving the indazole NH group, which would play a significant role in defining its crystal packing.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns under ionization. scielo.br

The molecular formula of this compound is C₁₁H₉N₃, which corresponds to a molecular weight of approximately 183.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 183.

The fragmentation pattern provides structural clues. The bond connecting the indazole and pyrrole rings is a likely site for initial cleavage. Characteristic fragmentation of the individual heterocyclic rings would also be observed. Key fragmentation pathways for indazole-containing compounds often involve the loss of stable neutral molecules like N₂ or HCN. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 183 | [C₁₁H₉N₃]⁺˙ | Molecular Ion |

| 117 | [C₇H₅N₂]⁺ | Indazolyl cation after cleavage of the C-N bond |

| 66 | [C₄H₄N]⁺ | Pyrrolyl cation after cleavage of the C-N bond |

| 90 | [C₆H₄N]⁺ | Fragment from indazole ring after loss of HCN |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its distinct structural components: the indazole ring, the pyrrole ring, and the N-H and C-H bonds associated with these aromatic systems.

Detailed analysis of the spectrum reveals several key regions:

N-H Stretching Vibrations: The indazole moiety contains a secondary amine (N-H) group. The stretching vibration for N-H bonds typically appears in the region of 3500-3300 cm⁻¹. elixirpublishers.comyoutube.com In heterocyclic compounds like indazole and its derivatives, this band is often observed as a broad absorption due to intermolecular hydrogen bonding. researchgate.net For pyrrole rings, a broad shoulder in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretch, while pyrazole (B372694), an isomer of indazole, can show a broad band around 3333 cm⁻¹ attributed to N-H stretching perturbed by hydrogen bonds. researchgate.netresearchgate.net This broadening is a significant feature, indicating strong intermolecular interactions in the solid state.

Aromatic C-H Stretching Vibrations: The C-H bonds on both the indazole and pyrrole aromatic rings give rise to stretching vibrations that are typically observed at wavenumbers above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. elixirpublishers.comuomustansiriyah.edu.iq Studies on five-membered heterocyclic compounds like pyrrole have identified C-H stretching modes at specific frequencies, such as 3126 cm⁻¹ and 3098 cm⁻¹. cdnsciencepub.com These bands are usually of weak to medium intensity.

Ring Stretching Vibrations (C=C and C=N): The skeletal vibrations of the aromatic rings, involving coupled C=C and C=N stretching, produce a series of complex absorption bands in the 1650-1400 cm⁻¹ region. researchgate.net These absorptions are highly characteristic of the heterocyclic framework. For instance, pyrazole derivatives exhibit multiple bands in this area, which can be assigned to various stretching modes within the ring system. researchgate.net The precise positions and intensities of these bands are sensitive to the substitution pattern on the rings.

Fingerprint Region: The region of the spectrum below 1400 cm⁻¹ is known as the fingerprint region. libretexts.org It contains a high density of bands arising from complex vibrational modes, including C-H in-plane and out-of-plane bending, as well as ring deformation and torsional vibrations. While complex to interpret fully, this region is unique to the specific molecular structure of this compound, providing a molecular "fingerprint" that can be used for definitive identification. For example, the out-of-plane N-H bending mode is a diagnostic vibration found in this region. mpg.de

The characteristic IR absorption bands for this compound are summarized in the table below.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity/Appearance |

| N-H Stretching | Indazole N-H | 3400 - 3200 | Medium to Strong, Broad |

| Aromatic C-H Stretching | Indazole & Pyrrole C-H | 3100 - 3000 | Weak to Medium |

| Aromatic Ring Stretching | Indazole & Pyrrole C=C, C=N | 1650 - 1400 | Medium, Multiple Bands |

| C-H Bending / Ring Deformation | Indazole & Pyrrole Skeleton | < 1400 | Complex, Multiple Bands |

Computational Chemistry and Theoretical Investigations of 5 1h Pyrrol 1 Yl 1h Indazole

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the behavior of 5-(1H-pyrrol-1-yl)-1H-indazole at the atomic and electronic levels. Methods such as Density Functional Theory (DFT), Ab Initio, and semi-empirical approaches are employed to model various molecular properties with varying degrees of accuracy and computational cost. DFT, particularly with functionals like B3LYP, has become a standard for balancing accuracy and efficiency in studying medium-sized organic molecules.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound governs its reactivity and spectroscopic properties. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's behavior in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, calculations show that the HOMO is primarily localized on the electron-rich pyrrole (B145914) ring and the indazole system, while the LUMO is distributed across the entire bicyclic indazole core. This distribution suggests that the pyrrole moiety enhances the electron-donating capacity of the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies and Properties for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.98 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: Values are hypothetical and representative of typical DFT (B3LYP/6-31G) calculations.*

Tautomeric Stability and Energy Landscape Mapping

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. The relative stability of these tautomers is influenced by substitution patterns and the surrounding environment (solvent). nih.govnih.gov

Computational studies are instrumental in mapping the potential energy surface and determining the relative stabilities of these tautomers. nih.gov For most indazole derivatives, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net Quantum chemical calculations, often performed using DFT or high-level ab initio methods, can accurately predict the energy difference between these forms. These calculations consider factors like electronic energy, zero-point vibrational energy, and thermal corrections to Gibbs free energy.

In the case of this compound, theoretical calculations confirm that the 1H tautomer is the more stable form. The energy difference is typically in the range of several kcal/mol, making the 1H form the predominant species under standard conditions. The presence of the pyrrol-1-yl substituent at the C5 position can further influence the electronic distribution and subtly affect the tautomeric equilibrium.

Table 2: Calculated Relative Energies of 1H and 2H Tautomers of this compound

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| 1H-indazole | 0.00 | 0.00 |

Note: Values are hypothetical and for illustrative purposes, based on typical DFT calculations in the gas phase.

Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthetic routes to this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This helps in understanding reaction feasibility, predicting regioselectivity, and optimizing reaction conditions.

For instance, the synthesis of substituted indazoles often involves cyclization reactions. nih.gov Theoretical studies can model the transition state structures and activation energies for different possible pathways, such as intramolecular C-H amination or Ullmann-type coupling reactions. researchgate.net These calculations can reveal the role of catalysts, the effect of solvents, and the influence of substituents on the reaction rate and outcome. researchgate.net

By mapping the minimum energy path, chemists can gain insights into the step-by-step process of bond formation and breaking, which is often impossible to observe directly through experiments. This predictive power accelerates the development of efficient and selective synthetic methods. beilstein-journals.org

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical calculations can predict the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined.

These predicted spectra are invaluable for interpreting experimental spectroscopic data. Each calculated vibrational frequency can be animated to visualize the specific atomic motions (e.g., stretching, bending, or twisting) associated with it. This allows for a detailed assignment of the absorption bands observed in experimental IR and Raman spectra.

For this compound, DFT calculations can predict characteristic vibrational frequencies for the N-H stretch of the indazole ring, C-H stretches of the aromatic rings, and the various ring breathing and deformation modes. Comparing the calculated spectrum with the experimental one can confirm the molecular structure and identify the presence of specific functional groups. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods.

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3550 | 3408 | Indazole N1-H stretch |

| C-H Stretch (Aromatic) | 3150-3050 | 3024-2928 | Pyrrole and Benzene (B151609) C-H stretches |

| C=C Stretch (Ring) | 1620-1450 | 1555-1392 | Aromatic ring stretching modes |

Note: Frequencies are hypothetical. A typical scaling factor of ~0.96 is often used for DFT/B3LYP calculations.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling and simulation techniques offer insights into the macroscopic and dynamic properties of molecules, including their conformational preferences and interactions with their environment.

Conformational Analysis and Energy Minimization

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key degree of freedom is the rotation around the single bond connecting the indazole and pyrrole rings.

Molecular modeling techniques, such as molecular mechanics or DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating this dihedral angle. This process identifies the low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

The dihedral angle between the planes of the indazole and pyrrole rings is a critical parameter. A planar conformation might suggest extensive π-conjugation between the two ring systems, while a twisted conformation would indicate steric hindrance between the rings. Crystal structure data for a related compound, 1-allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, shows a significant dihedral angle of 64.73° between the indazole and pyrrole rings, suggesting that steric factors can lead to non-planar arrangements. researchgate.net Energy minimization calculations for this compound would likely reveal that the most stable conformation is non-planar, representing a balance between electronic stabilization from conjugation and destabilization from steric repulsion.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Dynamic Behavior and Ligand Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of a ligand within a protein's active site, assessing the stability of the ligand-protein complex. For the indazole class of compounds, MD simulations have been employed to understand their interaction with biological targets.

In studies of indazole derivatives as inhibitors of Hypoxia-inducible factor (HIF-1α), a key transcriptional factor in cancer, MD simulations were performed on the most potent compounds to evaluate their binding efficiency and stability within the active site of the HIF-1α protein. These simulations revealed that the indazole derivatives were quite stable in the active site, providing a structural basis for their inhibitory activity. The insights gained from such simulations, including the analysis of root-mean-square deviation (RMSD) and specific intermolecular interactions over the simulation period, are crucial for the rational design of more potent inhibitors. While specific MD simulation data for this compound is not extensively detailed in the available literature, the application of this technique to analogous indazole structures underscores its importance in validating docking poses and understanding the dynamic nature of ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built by developing mathematical relationships between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed response.

For scaffolds related to this compound, such as indazole and pyrazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for their biological activities. For instance, 3D-QSAR models developed for indazole derivatives as HIF-1α inhibitors have provided steric and electrostatic maps that offer a structural framework for designing new, more potent inhibitors. These maps help to identify regions where modifications to the molecule could enhance or diminish its activity. Similarly, 5D-QSAR studies on 1H-pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have highlighted the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the compound's efficacy. Such models, once statistically validated, can be used to predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process.

Table 1: Key Descriptors Used in a Sample QSAR Model for Pyrazoline Derivatives This table is illustrative of descriptors used in QSAR studies for related heterocyclic compounds.

| Descriptor Category | Example Descriptors | Significance |

|---|---|---|

| Electronic | Dipole_Y | Represents the dipole moment component, influencing polar interactions. |

| Steric/Topological | RadofGyration, Shadow_XY | Describe the size and shape of the molecule, affecting receptor fit. |

| Thermodynamic | Minimized_Energy, Strain_Energy | Indicate the stability and conformational energy of the molecule. |

| Surface Properties | FractionalPolarSASA | Relates to the solvent accessible surface area, impacting solubility and interactions. |

Data adapted from a QSAR study on pyrazoline derivatives.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structural information of the biological target, typically a protein or enzyme. By understanding the geometry and properties of the target's binding site, novel ligands can be designed or existing ones optimized to achieve higher affinity and selectivity. This methodology has been widely applied to the development of inhibitors based on the indazole scaffold. For example, structure-guided design has been used to develop 1H-indazole derivatives as potent inhibitors for targets like the epidermal growth factor receptor (EGFR) kinase and fibroblast growth factor receptors (FGFRs). The process often involves iterative cycles of molecular modeling, chemical synthesis, and biological testing to refine the lead compounds.

Molecular docking is a key computational technique in structure-based drug design that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is used to estimate the binding affinity and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the target protein.

Numerous studies have utilized molecular docking to investigate the therapeutic potential of indazole and pyrrole derivatives. For instance, docking studies of novel pyrrolyl pyrazole derivatives into the active site of the enoyl-acyl carrier protein reductase (ENR), a target for antitubercular drugs, showed significant hydrogen bonding interactions with active site amino acids, suggesting a good fit within the enzyme cavity. In another study, docking of 1-trityl-5-azaindazole derivatives against cancer-related proteins like MDM2 revealed strong binding interactions with key amino acids such as GLN72 and HIS73. These computational predictions provide valuable hypotheses about the binding mode of the compounds, which can guide further optimization to enhance their biological activity.

Table 2: Sample Molecular Docking Scores for Indazole and Pyrrole Derivatives Against Various Targets This table presents examples of docking results for compounds containing the indazole or pyrrole scaffold, illustrating the application of this technique.

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrrolyl Pyrazole Derivative | Enoyl ACP Reductase (4TZK) | -8.5 to -11.5 | Not specified |

| 1-trityl-5-azaindazole Derivative | MDM2-p53 | -359.2 | GLN72, HIS73 |

| 1-trityl-5-azaindazole Derivative | PBR | -257.9 to -286.3 | LEU43, GLN109, LYS140 |

| Indazole-based Derivative | HIF-1α | Not specified | Not specified |

Data compiled from multiple sources.

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be experimentally tested, thus saving time and resources. Methodologies for virtual screening can be broadly categorized as either ligand-based or structure-based.

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock candidate molecules from a database, ranking them based on their predicted binding affinity. This method was successfully used to identify a novel hit with a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold as a RIPK1 inhibitor. Ligand-based virtual screening (LBVS), on the other hand, uses the knowledge of known active compounds to identify others with similar properties, often without requiring the receptor's structure. These in silico screening approaches are powerful tools for identifying novel chemical scaffolds, including those based on the indazole or pyrrole core, for a wide range of therapeutic targets.

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Computational Framework

In the process of drug development, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. Poor ADMET profiles are a major cause of late-stage clinical trial failures. Computational, or in silico, ADMET prediction has become an indispensable tool to forecast these properties early in the discovery pipeline, allowing for the prioritization of compounds with favorable pharmacokinetic and safety profiles.

Various computational models, often based on QSAR or machine learning algorithms, are used to predict a wide range of ADMET-related endpoints. These models use molecular descriptors to predict properties such as aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (metabolism), and potential toxicities like carcinogenicity or hepatotoxicity. For heterocyclic compounds like this compound, these predictive tools can assess their "drug-likeness" by evaluating compliance with guidelines such as Lipinski's Rule of Five, which helps to estimate oral bioavailability. While specific ADMET predictions for this compound are not publicly detailed, the computational framework for such analysis is well-established.

Table 3: Common ADMET Properties Predicted Using In Silico Tools This table provides an overview of key parameters evaluated in computational ADMET profiling.

| Category | Property | Importance in Drug Discovery |

|---|---|---|

| Absorption | Aqueous Solubility, Caco-2 Permeability | Determines how well a drug is absorbed from the gut into the bloodstream. |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Affects where the drug goes in the body and its availability to reach the target. |

| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts how the drug is broken down by the body, affecting its half-life and potential drug-drug interactions. |

| Excretion | Total Clearance | Indicates the rate at which the drug is removed from the body. |

| Toxicity | Ames Mutagenicity, Hepatotoxicity, Cardiotoxicity (hERG inhibition) | Flags potential for causing genetic mutations, liver damage, or heart problems. |

Energetic Studies: Enthalpy of Formation and Thermodynamic Parameters

Energetic studies, particularly the determination of the enthalpy of formation, provide fundamental data on the thermodynamic stability of a chemical compound. The standard molar enthalpy of formation (ΔfH°m) represents the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.

Experimental and theoretical studies have been conducted to determine the enthalpy of formation for the parent indazole molecule and several of its derivatives. Using combustion calorimetry and thermogravimetry, the molar standard enthalpy of formation in the condensed and gas phases has been reported for compounds such as indazole, 1H-indazole-3-carboxylic acid, and 1H-indazole-5-carboxylic acid. For example, the heat of combustion for indazole was determined to be 3778.6 ± 3.5 kJ/mol. These experimental values are often compared with theoretical results from high-level ab initio molecular orbital calculations, which can provide further insights into the structural and energetic contributions of different functional groups. While specific thermochemical data for this compound is not available in the cited literature, the data for the core indazole structure provides a crucial energetic baseline for understanding the stability of its more complex derivatives.

Pharmacological and Biological Activity Research on 5 1h Pyrrol 1 Yl 1h Indazole Derivatives

General Biological Activity Spectrum of Indazole-Pyrrole Hybrids

Indazole-pyrrole hybrids represent a privileged scaffold in drug discovery, demonstrating a broad array of biological activities. The indazole nucleus itself is a versatile pharmacophore found in numerous compounds with demonstrated anti-inflammatory, antibacterial, anti-HIV, and antitumor effects. nih.govacs.org When hybridized with a pyrrole (B145914) moiety—another heterocycle known for its presence in biologically active natural products and synthetic drugs—the resulting compounds exhibit a synergistic and expanded range of activities. mdpi.comresearchgate.net

Research has highlighted the potential of these hybrids as:

Anticancer Agents: Indazole derivatives are foundational to several approved anticancer drugs, primarily acting as kinase inhibitors. nih.govnih.gov The addition of a pyrrole group can modulate this activity, leading to new candidates for targeted cancer therapy.

Antibacterial Agents: Novel indazole derivatives have shown potent activity against various bacterial strains, including multi-drug resistant ones. The pyrrole ring is also a key component of natural and synthetic antibacterial compounds. Indazole-pyrrole hybrids have been specifically investigated for their ability to inhibit essential bacterial enzymes.

Antiviral Agents: A significant breakthrough has been the identification of indazole-pyrrole systems, such as pyrrolo[2,3-e]indazole, as a novel chemotype for inhibiting viral neuraminidase, a key enzyme in the lifecycle of the influenza virus. Furthermore, computational studies have suggested the potential of indazole-pyrone hybrids as antiviral agents against HIV-1 and SARS-CoV-2.

Anti-inflammatory and Analgesic Agents: Certain indazole derivatives are known to possess anti-inflammatory and analgesic properties. acs.org Indazole carboxamides featuring N-substituted pyrrole derivatives have been synthesized and evaluated as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov

This wide spectrum of activity underscores the therapeutic potential of the indazole-pyrrole scaffold and provides a foundation for more targeted mechanistic studies.

Mechanistic Insights into Enzyme and Receptor Interactions

The diverse biological effects of 5-(1H-pyrrol-1-yl)-1H-indazole derivatives stem from their ability to interact with a variety of specific biological targets, including enzymes and receptors that are critical to disease pathways.

Kinase Inhibition Studies (e.g., TTK, Chk1, FGFRs, EGFR, Pim kinases, ROCK, PDK1, ERK1/2)

Protein kinases are a major class of enzymes targeted in modern drug discovery, particularly in oncology. The indazole scaffold is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding site of many kinases. Indazole-pyrrole hybrids and their analogs have been extensively studied as inhibitors of numerous kinases.

TTK and Chk1: These are crucial cell cycle kinases. Indazole-based compounds have been identified as potent inhibitors of TTK (also known as Mps1), a key component of the spindle assembly checkpoint, making them promising antimitotic agents for cancer therapy. Similarly, indolyl-indazoles, which are structurally related to pyrrol-yl-indazoles, are potent and selective inhibitors of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response.

FGFRs and EGFR: Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases often dysregulated in cancer. Fragment-based design has led to the discovery of 1H-indazole derivatives that inhibit FGFR1-3. Other research has produced indazole compounds with strong potency against EGFR, including mutant forms that confer drug resistance.

Pim kinases and PDK1: Pim kinases are constitutively active serine/threonine kinases involved in cell survival and proliferation. Pyrrolo[2,3-g]indazoles have been identified as a new scaffold for developing potent Pim kinase inhibitors. Additionally, 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives have been developed as inhibitors of phosphoinositide-dependent kinase-1 (PDK1).

ROCK: Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are involved in cellular contraction, motility, and proliferation. The indazole scaffold is a key feature in several classes of potent ROCK inhibitors, including N-substituted prolinamido indazoles and dihydropyridone indazole amides.

ERK1/2 and Akt (PKB): Structure-guided design has yielded 1H-indazole amide derivatives with excellent enzymatic and cellular activity against extracellular signal-regulated kinase 1/2 (ERK1/2). Furthermore, indazole-pyridine analogues have been developed as potent, ATP-competitive inhibitors of Akt (Protein Kinase B).

Table 1: Examples of Indazole-Pyrrole Analogs as Kinase Inhibitors

Targeting Bacterial Enzymes (e.g., DNA Gyrase)

With the rise of antibiotic resistance, novel antibacterial agents with new mechanisms of action are urgently needed. Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated and essential target. Guided by structure-based drug design, a novel class of indazole derivatives has been discovered that act as potent inhibitors of the GyrB subunit of DNA gyrase. These compounds demonstrate excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA).

Modulating Receptor Activity (e.g., 5-HT3, 5-HT1A, I2)

Indazole-based compounds have also been shown to modulate the activity of various G-protein coupled receptors (GPCRs) and other receptor types, indicating their potential for treating neurological and psychiatric disorders.

Serotonin Receptors (5-HT): The indazole scaffold is a key component of Granisetron, a potent and selective antagonist of the 5-HT3 receptor used to prevent chemotherapy-induced nausea and vomiting. Research has also explored indazole-ethanamine derivatives as agonists for 5-HT2 receptors and other indazole analogs for their affinity to 5-HT1A receptors, highlighting the scaffold's versatility in targeting the serotonergic system.

Imidazoline (B1206853) Receptors (I2): A series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives have been synthesized and found to be highly selective ligands for the I2 imidazoline receptor. These receptors are implicated in a variety of conditions, and selective ligands are valuable tools for elucidating their physiological functions.

Neuraminidase Inhibition in Viral and Bacterial Contexts

Influenza infections are often complicated by secondary bacterial infections, particularly by Streptococcus pneumoniae. Both the influenza virus and this bacterium utilize neuraminidase enzymes to support infection. In a significant finding, compounds based on a pyrrolo[2,3-e]indazole core were found to inhibit both viral and pneumococcal neuraminidases. This dual activity presents a promising strategy for developing anti-infective agents that can treat influenza while also preventing common and dangerous secondary bacterial pneumonia.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the indazole-pyrrole scaffold has been crucial for optimizing potency and selectivity for various biological targets. Structure-activity relationship (SAR) studies have provided key insights into the chemical features required for effective interaction.

For Kinase Inhibition: SAR studies on indazole-based kinase inhibitors have revealed several important principles. The unsubstituted N-1 position of the indazole ring is often critical for forming key hydrogen bonds with the kinase hinge region. Substitutions at other positions of the indazole and the attached pyrrole or other heterocyclic rings are used to achieve potency and selectivity by interacting with specific pockets within the ATP-binding site. For instance, in Chk1 inhibitors, introducing amides and heteroaryl groups at the C6 position of the indazole ring was key to improving potency and selectivity. In ROCK inhibitors, a linear molecular shape achieved with a β-proline linker between moieties was found to be superior to a more angular shape.

For Neuraminidase Inhibition: In the development of pyrrolo[2,3-e]indazole-based neuraminidase inhibitors, SAR studies showed that the antiviral activity was dependent on the specific substituents on the fused ring system. The exploration of this chemical space led to the identification of hit compounds with dual activity against both viral and bacterial enzymes.

For Antibacterial Activity: In the design of antibacterial pyrrole derivatives, the nature and position of substituents on the phenyl ring attached to the pyrrole nitrogen can significantly influence activity against Gram-positive bacteria. For indazole-based DNA gyrase inhibitors, SAR is guided by optimizing interactions within the GyrB ATPase pocket.

These SAR studies are essential for the rational design of next-generation this compound derivatives, allowing for the fine-tuning of their pharmacological profiles to enhance therapeutic efficacy and minimize off-target effects.

Impact of Substituent Modifications on Biological Efficacy

The biological activity of derivatives based on the this compound scaffold is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies are crucial in identifying the chemical modifications that can enhance therapeutic properties.

Research on related heterocyclic compounds, such as pyrrolizine-5-carboxamides, has shown that the electronic properties of substituents on attached phenyl rings are critical for both anti-inflammatory and anticancer activities. nih.gov For instance, in one study, derivatives with substituents that have opposing electronic effects on two different phenyl rings demonstrated higher cytotoxicity against MCF-7 and A2780 cancer cells. nih.gov Specifically, the presence of an electron-donating methyl group was associated with high anti-inflammatory activity. nih.gov

In the broader class of indazole derivatives, modifications at various positions of the indazole ring have been shown to be crucial for activity. For example, in a series of 1,3-disubstituted indazoles acting as HIF-1 inhibitors, the nature of the substituent on a furan (B31954) moiety attached to the indazole skeleton was a key determinant of inhibitory potency. nih.gov Similarly, for indazole derivatives designed as kinase inhibitors, the substituent groups at the 4- and 6-positions of the indazole ring played a crucial role in determining their inhibitory activity against the IDO1 enzyme. nih.gov The presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the indazole ring was also found to be important for strong inhibitory activity. nih.gov

These findings from related scaffolds underscore the principle that systematic modification of substituents on the this compound core is a critical strategy for optimizing its biological efficacy. The strategic placement of various functional groups can modulate the compound's electronic, steric, and hydrophobic properties, thereby influencing its interaction with biological targets.

| Scaffold/Derivative Class | Substituent Modification | Impact on Biological Efficacy | Reference |

|---|---|---|---|

| Pyrrolizine-5-carboxamides | Substituents with opposite electronic effects on phenyl rings | Enhanced cytotoxicity against MCF-7 and A2780 cells | nih.gov |

| Pyrrolizine-5-carboxamides | Electron-donating methyl group | High anti-inflammatory activity | nih.gov |

| 1,3-Disubstituted indazoles | Substituted furan moiety | Crucial for high HIF-1 inhibition | nih.gov |

| 1H-Indazole derivatives | Substituents at 4- and 6-positions | Played a key role in IDO1 inhibition | nih.gov |

| 3-Substituted 1H-indazoles | Substituted carbohydrazide moiety at C3 | Important for strong IDO1 inhibitory activity | nih.gov |

Positional Isomer Effects on Activity

The specific arrangement of atoms and functional groups within a molecule, known as isomerism, can have a profound impact on its biological activity. In the context of this compound derivatives, the relative positions of the pyrrole ring on the indazole nucleus, as well as the placement of other substituents, are critical factors that can alter the pharmacological profile of the compounds.

While specific studies on the positional isomers of this compound are not extensively detailed in the available literature, research on other heterocyclic systems provides strong evidence for the significance of isomeric positioning. For instance, a study on N-Me indazole derivatives demonstrated that regioisomeric forms had a significant effect on M1 positive allosteric modulator (PAM) activity. researchgate.net

Similarly, research comparing the fungicidal activities of positional isomers of N-thienylcarboxamides revealed that different isomers exhibited markedly different levels of efficacy. nih.gov In this study, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides showed comparable activity to their phenyl bioisosteres, while N-(3-substituted-2-thienyl)carboxamides displayed significantly lower activity. nih.gov This difference in activity was consistent across in vivo, in vitro, and enzyme inhibition assays. nih.gov

These examples highlight a fundamental principle in medicinal chemistry: the spatial arrangement of molecular fragments is key to ensuring optimal interaction with a biological target. Even subtle changes in the position of a substituent or a heterocyclic ring can alter the molecule's shape, polarity, and ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within a binding site. Therefore, it is highly probable that positional isomers of this compound, such as those where the pyrrole ring is attached at different positions of the indazole core (e.g., 4-yl, 6-yl, or 7-yl), would exhibit distinct biological activities.

| Compound Class | Isomeric Variation | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-Me indazole derivatives | Regioisomeric forms | Profound effect on M1 PAM activity | researchgate.net |

| N-thienylcarboxamides | Positional isomers of the thiophene (B33073) ring | Significant differences in fungicidal activity | nih.gov |

In Vitro Biological Evaluation Methodologies

The assessment of the pharmacological and biological activities of this compound derivatives relies on a variety of standardized in vitro assays. These methodologies are designed to quantify the effects of the compounds on cellular processes, enzyme functions, and microbial growth, providing crucial data on their therapeutic potential.

Cell-Based Assays for Antiproliferative and Apoptotic Effects

To evaluate the anticancer potential of this compound derivatives, a primary step is to assess their ability to inhibit the growth of cancer cells and induce programmed cell death (apoptosis). These effects are typically studied using a panel of human cancer cell lines.

Antiproliferative Activity: The antiproliferative effects of these compounds are commonly determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov In this method, viable cells with active metabolism convert the MTT reagent into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. By measuring the absorbance of the formazan, the concentration of the compound that inhibits cell growth by 50% (IC50) can be calculated. A range of human cancer cell lines are often used for this purpose, including those derived from various cancers. nih.gov

Apoptosis Induction: The ability of the derivatives to induce apoptosis is a key indicator of their potential as anticancer agents. Flow cytometry is a widely used technique to analyze apoptosis. najah.edu Cells are treated with the test compounds and then stained with fluorescent dyes like Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI intercalates with DNA in cells with compromised membranes, indicating late-stage apoptosis or necrosis. This allows for the quantification of early apoptotic, late apoptotic, and necrotic cell populations. najah.edu

Cell Cycle Analysis: Flow cytometry can also be used to determine the effect of the compounds on the cell cycle. nih.gov By staining the DNA of treated cells with a fluorescent dye, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed. Compounds that cause an accumulation of cells in a specific phase are suggestive of interference with the cell cycle machinery at that point. nih.gov For example, some indazole derivatives have been shown to cause cell cycle arrest at the G2/M or S phase. nih.govnajah.edu

| Assay | Methodology | Endpoint Measured | Reference |

|---|---|---|---|

| Antiproliferative Assay | MTT colorimetric assay | IC50 (50% inhibitory concentration) | nih.gov |

| Apoptosis Assay | Annexin V/PI staining with flow cytometry | Quantification of apoptotic and necrotic cells | najah.edu |

| Cell Cycle Analysis | DNA staining with flow cytometry | Distribution of cells in G0/G1, S, and G2/M phases | nih.gov |

Enzyme Inhibition Assays

Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes. Therefore, enzyme inhibition assays are a critical component in the biological evaluation of this compound derivatives, particularly for identifying their molecular targets.

The specific enzyme targeted for inhibition depends on the therapeutic area of interest. For instance, in cancer research, protein kinases are common targets. The inhibitory activity of indazole derivatives against kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and c-Met has been investigated. nih.govnih.gov These assays typically involve incubating the enzyme with its substrate and the test compound. The rate of the enzymatic reaction is then measured, often through spectrophotometric or fluorometric methods, to determine the extent of inhibition. The concentration of the compound required to reduce enzyme activity by 50% is reported as the IC50 value. nih.gov

For other applications, different enzymes may be targeted. For example, the inhibitory effects of some indazoles on lactoperoxidase, an enzyme with antimicrobial properties, have been studied. researchgate.net The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be determined by analyzing the enzyme kinetics in the presence of varying concentrations of the substrate and inhibitor. researchgate.net

The general procedure for an enzyme inhibition assay involves:

Incubation of the purified enzyme with various concentrations of the inhibitor.

Initiation of the reaction by adding the substrate.

Monitoring the formation of the product or the depletion of the substrate over time.

Calculation of the reaction rates and determination of the IC50 value.

| Target Enzyme Class | Example Enzymes | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, CDK2, c-Met | Anticancer | nih.govnih.gov |

| Oxidoreductases | Lactoperoxidase | Antimicrobial | researchgate.net |

Antimicrobial Activity Assessments

The evaluation of this compound derivatives for their potential as antimicrobial agents involves testing their efficacy against a range of pathogenic bacteria and fungi. The primary method for this assessment is the determination of the Minimum Inhibitory Concentration (MIC). nih.gov

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov The broth microdilution method is a commonly used technique to determine MIC values. In this assay, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the plates are visually inspected for turbidity, or the absorbance is read using a plate reader to identify the MIC. nih.gov

A diverse panel of microorganisms is typically used for screening, including:

Gram-positive bacteria: such as Staphylococcus aureus and Enterococcus faecalis. nih.gov

Gram-negative bacteria: such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

Fungi: such as Candida albicans. nih.gov

In addition to the MIC, time-kill assays can be performed to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). nih.gov In these experiments, the number of viable bacteria is monitored over time in the presence of the test compound at concentrations relative to its MIC.

| Assessment Method | Description | Key Parameter | Reference |

|---|---|---|---|

| Broth Microdilution | Serial dilutions of the compound are incubated with a standardized microbial inoculum. | Minimum Inhibitory Concentration (MIC) | nih.gov |

| Time-Kill Assay | The number of viable microorganisms is monitored over time in the presence of the compound. | Bacteriostatic vs. Bactericidal effect | nih.gov |

Antileishmanial Activity Profiling

The evaluation of compounds for their potential to treat leishmaniasis involves a series of in vitro assays to determine their activity against the Leishmania parasite and their toxicity to mammalian cells. nih.govnih.gov

Activity against Promastigotes: The initial screening of antileishmanial activity is often performed on the promastigote form of the parasite, which is the motile, flagellated form found in the insect vector. nih.govnih.gov The growth inhibitory activity is typically assessed by incubating the promastigotes with various concentrations of the test compounds. The viability of the parasites is then determined after a set period (e.g., 72 hours) using methods such as direct counting with a hemocytometer or colorimetric assays. The 50% inhibitory concentration (IC50) is then calculated. nih.gov

Activity against Amastigotes: A more clinically relevant assessment involves testing the compounds against the amastigote form, which is the non-motile form that resides within mammalian macrophages. nih.govnih.gov For this assay, macrophages (e.g., mouse peritoneal macrophages) are infected with Leishmania promastigotes, which then transform into amastigotes. The infected cells are then treated with the test compounds. The efficacy of the compounds is determined by quantifying the reduction in the number of intracellular amastigotes, often by microscopic examination after staining. nih.gov

Cytotoxicity and Selectivity Index: To assess the potential for therapeutic use, it is crucial to determine the toxicity of the compounds to host cells. Cytotoxicity assays are performed on mammalian cells, such as mouse peritoneal macrophages, using methods like the MTT assay to determine the 50% cytotoxic concentration (CC50). nih.gov The selectivity index (SI) is then calculated as the ratio of the CC50 for mammalian cells to the IC50 for the parasite (amastigotes). A higher SI value indicates greater selectivity of the compound for the parasite over the host cells, which is a desirable characteristic for a potential drug candidate. nih.govnih.gov

| Assay | Parasite Stage/Cell Type | Purpose | Key Parameter | Reference |

|---|---|---|---|---|

| Promastigote Growth Inhibition | Leishmania promastigotes | Initial screening for antileishmanial activity | IC50 | nih.govnih.gov |

| Amastigote Inhibition | Intracellular Leishmania amastigotes in macrophages | Evaluation of activity against the clinically relevant parasite form | IC50 | nih.govnih.gov |

| Cytotoxicity Assay | Mammalian cells (e.g., macrophages) | Assessment of toxicity to host cells | CC50 | nih.gov |

| Selectivity Index Calculation | N/A | Determination of the compound's selectivity for the parasite | SI (CC50/IC50) | nih.govnih.gov |

Advanced Applications in Materials Science for Indazole Pyrrole Systems

Electronic Properties and Organic Electronics

The electronic characteristics of molecules are fundamental to their application in organic electronic devices. The 5-(1H-Pyrrol-1-yl)-1H-indazole system, comprising two linked nitrogen-containing heterocyclic rings, offers a platform for tuning these properties. Indazole itself is known to be a bioisostere of indole (B1671886), and like indole, it can participate in various electronic interactions. Pyrroles are well-known for their electron-donating nature. The combination of these two moieties can lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the design of organic semiconductors.

While specific experimental data on the electronic properties of this compound is not extensively documented in publicly available literature, the general properties of related N-heterocyclic compounds suggest its potential. For instance, various derivatives of indazole and pyrrole (B145914) have been investigated for their photophysical properties and have shown promise in electronic applications. springerprofessional.deresearchgate.net

Table 1: General Electronic Properties of Parent Heterocycles

| Heterocycle | Key Electronic Feature | Potential Contribution to Indazole-Pyrrole System |

| Indazole | Aromatic, π-electron system, bioisostere of indole. | Provides structural rigidity and can influence charge transport pathways. |

| Pyrrole | Electron-rich, five-membered aromatic ring. | Acts as an electron-donating unit, influencing HOMO energy levels. |

Application in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

Nitrogen-containing heterocyclic compounds are of significant interest for their potential applications in organic light-emitting diodes (OLEDs) due to their photophysical properties. springerprofessional.de While direct application of this compound in OLEDs has not been detailed in available research, the broader class of indazole and pyrrole derivatives has been explored for such purposes. springerprofessional.deresearchgate.net The potential for these systems to exhibit fluorescence makes them candidates for emissive layers or as host materials in OLED devices. The ability to modify the indazole and pyrrole rings allows for the fine-tuning of emission colors and quantum efficiencies.

Polymer Chemistry and Advanced Material Formulations

The incorporation of indazole and pyrrole moieties into polymer chains can lead to advanced materials with unique properties. The synthesis of polymers containing these heterocyclic units can be achieved through various polymerization techniques. While there is no specific literature on the polymerization of this compound, related research on the synthesis of π-conjugated polymers containing benzodipyrrole moieties and the use of Suzuki cross-coupling reactions to create pyrrolyl-indazoles suggest feasible synthetic pathways. acs.orgnih.gov

Polythiophenes, which are structurally related to polypyrroles, are noted for their high conductivity and are often prepared via Suzuki-Miyaura processes. nih.gov This suggests that polymers incorporating the this compound unit could exhibit interesting conductive or semiconductive properties. Such polymers could find applications in areas like organic thin-film transistors (OTFTs), electrochromic devices, and as components in battery technologies.

Sensing and Probe Development

The development of chemical sensors and fluorescent probes is another area where indazole-pyrrole systems could have a significant impact. The nitrogen atoms in the indazole and pyrrole rings can act as binding sites for metal ions or other analytes. Upon binding, a change in the electronic structure of the molecule can occur, leading to a detectable signal, such as a change in fluorescence or color.

Future Directions and Emerging Research Avenues for 5 1h Pyrrol 1 Yl 1h Indazole

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of indazole derivatives has traditionally involved methods such as the cyclization of o-haloaryl N-sulfonylhydrazones or intramolecular C-H amination. nih.govmdpi.com For instance, a common approach involves the reaction of substituted hydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction. mdpi.com Similarly, various strategies exist for pyrrole (B145914) synthesis, including the Paal-Knorr reaction, which involves the cyclocondensation of a 1,4-diketone with a primary amine. nih.gov

A specific route to a derivative, 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, has been achieved by reacting 1-Allyl-5-nitroindazole with 2,5-hexadione in the presence of stannous chloride and acetic acid in tetrahydrofuran (B95107). researchgate.net This multi-step process highlights the potential for building complexity around the core scaffold.

| Synthetic Strategy | Scaffold | Key Features | Potential for Sustainability | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Indazole | Direct formation of N-aryl bond; can be mediated by various metals (e.g., Ag(I), Pd). | Development of ligand-free or earth-abundant metal catalysts can improve sustainability. | nih.govnih.gov |

| Paal-Knorr Synthesis | Pyrrole | Condensation of a 1,4-dicarbonyl compound with an amine. | Use of greener solvents and catalysts; potential for one-pot variations. | nih.gov |

| [3+2] Cycloaddition | Pyrrole | Reaction of an acetylene (B1199291) component with an amido acid. | High atom economy; can be designed to minimize waste. | nih.gov |

| Transition-Metal-Free Cyclization | Indazole | Avoids the use of heavy metal catalysts. | Inherently greener by eliminating metal contamination and associated purification challenges. | rsc.org |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is becoming an indispensable tool for guiding the design of new 5-(1H-Pyrrol-1-yl)-1H-indazole derivatives. Techniques like molecular docking and Molecular Dynamics (MD) simulations are employed to predict how these molecules will bind to specific biological targets, such as enzymes or receptors. researchgate.net For example, studies on other indazole analogs have used docking to predict binding affinities (measured in kcal/mol) with targets like Cyclooxygenase-2 (COX-2) and to identify key amino acid interactions. researchgate.net

MD simulations further refine these models by showing how the compound-target complex behaves over time, confirming the stability of the binding interactions. researchgate.net These in silico methods allow researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. jcchems.com Furthermore, computational tools can predict crucial ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, helping to identify molecules with favorable drug-like properties early in the design process. jcchems.comnih.gov

| Computational Method | Objective | Predicted Parameters | Relevance to this compound |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity | Binding energy (kcal/mol), interacting residues, hydrogen bonds | Identify potential biological targets and design analogs with improved binding. |

| Molecular Dynamics (MD) Simulation | Assess stability of ligand-protein complex | Root Mean Square Deviation (RMSD), binding free energy (MM-GBSA) | Confirm the stability of the predicted binding pose over time. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity | Predicted IC50/EC50 values | Develop models to predict the activity of unsynthesized derivatives. |

| ADME/Toxicity Prediction | Evaluate drug-likeness and potential liabilities | Solubility, permeability, metabolic stability, toxicity flags | Prioritize compounds with favorable pharmacokinetic and safety profiles. |

Deepening Mechanistic Understanding of Biological Interactions